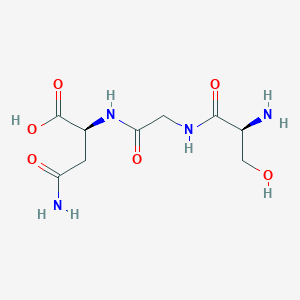

Ser-Gly-Asn

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Serine-Glycine-Asparagine is a tripeptide composed of the amino acids serine, glycine, and asparagine. This compound is part of the SGNH hydrolase family, which is known for its unique structural features and catalytic mechanisms. The SGNH hydrolase superfamily contains conserved blocks of amino acids that contribute to its broad substrate specificity and multifunctionality .

Mécanisme D'action

Target of Action

Many sgnh family esterases, which share high similarity in sequences, have been found to play essential roles in the synthesis and decomposition of ester bonds in the pharmaceutical and food industries .

Mode of Action

Among these four residues, Ser and His serve as catalytic residues, and Ser, Gly, and Asn serve as oxyanion hole residues .

Biochemical Pathways

Within this group, the first three, glutamate, glutamine, and proline, have a shared anabolic pathway .

Pharmacokinetics

Glycans attached to antibodies play an important role in the pharmacokinetics, efficacy, and safety of therapeutic antibodies .

Result of Action

Changes in glycosylation can modulate inflammatory responses, enable viral immune escape, promote cancer cell metastasis or regulate apoptosis .

Action Environment

It’s known that the glycoconjugate synthesis is a dynamic process that depends on the local milieu of enzymes, sugar precursors, and organelle structures as well as the cell types involved and cellular signals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of serine-glycine-asparagine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Attachment of the first amino acid: The carboxyl group of serine is attached to the resin.

Deprotection: The protecting group on the amino group of serine is removed.

Coupling: Glycine is coupled to the deprotected serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection and coupling: The protecting group on glycine is removed, and asparagine is coupled to the growing peptide chain.

Cleavage: The completed tripeptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of serine-glycine-asparagine may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the tripeptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery .

Analyse Des Réactions Chimiques

Types of Reactions

Serine-glycine-asparagine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group of serine can be oxidized to form a carbonyl group.

Deamidation: The amide group of asparagine can undergo deamidation to form aspartic acid.

Hydrolysis: The peptide bonds can be hydrolyzed to release the individual amino acids.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Deamidation: Deamidation can occur under physiological conditions or be accelerated by acidic or basic conditions.

Hydrolysis: Hydrolysis can be catalyzed by proteolytic enzymes or by acidic or basic conditions

Major Products

Oxidation: Oxidized serine-glycine-asparagine with a carbonyl group on serine.

Deamidation: Serine-glycine-aspartic acid.

Hydrolysis: Individual amino acids serine, glycine, and asparagine or aspartic acid

Applications De Recherche Scientifique

Serine-glycine-asparagine has various applications in scientific research, including:

Biochemistry: Studying the structure and function of SGNH hydrolases.

Biotechnology: Engineering enzymes with improved catalytic properties for industrial applications.

Medicine: Investigating the role of SGNH hydrolases in disease processes and developing potential therapeutic agents.

Industry: Utilizing SGNH hydrolases in the production of biofuels, pharmaceuticals, and other chemicals

Comparaison Avec Des Composés Similaires

Similar Compounds

Serine-Glycine-Asparagine-Histidine: Another member of the SGNH hydrolase family with an additional histidine residue.

Glycine-Asparagine-Serine-Leucine: A variant with leucine instead of histidine.

Glycine-Aspartic Acid-Serine-Leucine: A deamidated form with aspartic acid instead of asparagine .

Uniqueness

Serine-glycine-asparagine is unique due to its specific sequence and the presence of the conserved residues serine, glycine, and asparagine, which are critical for the catalytic activity of SGNH hydrolases. This tripeptide’s unique structural features contribute to its broad substrate specificity and multifunctionality, making it a valuable compound in various scientific and industrial applications .

Propriétés

IUPAC Name |

(2S)-4-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O6/c10-4(3-14)8(17)12-2-7(16)13-5(9(18)19)1-6(11)15/h4-5,14H,1-3,10H2,(H2,11,15)(H,12,17)(H,13,16)(H,18,19)/t4-,5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMRXBZYPGYPJN-WHFBIAKZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CNC(=O)C(CO)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CO)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of the Ser-Gly-Asn sequence in enzymes?

A: The this compound sequence frequently appears in the active sites of a diverse group of enzymes known as GDSL hydrolases. These enzymes are characterized by a conserved this compound-His (SGNH) motif, with Serine acting as the catalytic nucleophile. [, , ]

Q2: How does the this compound sequence contribute to the catalytic activity of GDSL hydrolases?

A: The Serine residue within the this compound motif forms part of the catalytic triad, which also typically includes an Aspartate and a Histidine. [] This triad facilitates the activation of the Serine hydroxyl group for nucleophilic attack on the substrate, ultimately leading to hydrolysis. [, ]

Q3: Can you provide an example of how the this compound sequence has been studied in a specific enzyme?

A: Research on avian liver mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase identified the Serine within the this compound-Thr-Asp sequence as the site of acetyl-S-enzyme formation. This finding confirmed the importance of this Serine residue in the catalytic mechanism of the enzyme. []

Q4: Are there any other conserved sequences found alongside this compound in GDSL hydrolases?

A: Yes, GDSL hydrolases typically possess four conserved blocks, with the this compound sequence residing in block II. These blocks contribute to the overall structural stability and function of the enzyme. [, , ]

Q5: Can modifications to the amino acids surrounding the this compound sequence affect enzyme activity?

A: Yes, modifications, even subtle ones, can significantly impact enzyme activity. For instance, mutating the Serine residue within the this compound motif to Alanine in the GDSL esterase S12A from Photobacterium marinum J15 likely alters its catalytic activity. []

Q6: What are the implications of discovering a chloride ion in the catalytic triad of some GDSL hydrolases?

A: The crystal structure of VvPlpA, a GDSL hydrolase from Vibrio vulnificus, revealed an unusual Ser-His-chloride catalytic triad instead of the typical Ser-His-Asp/Glu triad. [, ] This finding highlights the diversity within this enzyme family and the potential for chloride ions to play critical roles in catalysis.

Q7: How can computational methods be used to study the this compound motif in enzymes?

A: Computational tools like molecular modeling can provide insights into the structure-function relationships of enzymes containing the this compound motif. For example, a structural model of Est19, a GDSL hydrolase from Bacillus sp. K91, was constructed using phospholipase A1 as a template. This model aided in understanding the enzyme's active site and the role of the this compound-His catalytic residues. []

Q8: Can you provide an example of how researchers are exploring the biotechnological applications of GDSL hydrolases?

A: Researchers have explored the autodisplay of a GDSL esterase, EsjA, on the cell surface of E. coli. This approach allows for efficient whole-cell biocatalysis and the potential for high-throughput screening of engineered enzyme variants with altered substrate specificities. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.